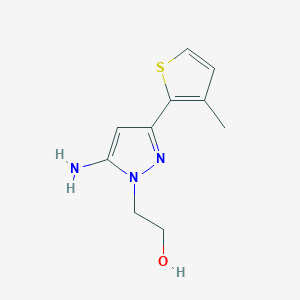![molecular formula C8H7NO2 B15304269 1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
1H-pyrano[4,3-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrano[4,3-c]pyridin-4-one is a heterocyclic compound that features a fused pyridine and pyran ring system
Méthodes De Préparation
The synthesis of 1H-pyrano[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxy-2-pyridone with acrolein in the presence of a base, followed by cyclization to form the desired pyrano[4,3-c]pyridin-4-one structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-pyrano[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new fused ring systems.
Applications De Recherche Scientifique
1H-pyrano[4,3-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-pyrano[4,3-c]pyridin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . The pathways involved can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
1H-pyrano[4,3-c]pyridin-4-one can be compared with other similar heterocyclic compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyridine ring but differ in the additional pyrazole ring, leading to distinct chemical and biological properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound has a similar pyran ring but is fused with a pyrimidine ring, offering different reactivity and applications.
Pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines:
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1H-pyrano[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-4-6-1-2-9-3-7(6)8/h1-3H,4-5H2 |
Clé InChI |
CXNHBUYPCMUTSF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=NC=C2)C(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)



![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)

![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
![(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)



![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)

